molecular formula C10H4Cl5N3 B15246121 4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine

4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine

Cat. No.: B15246121
M. Wt: 343.4 g/mol
InChI Key: YNSLEVKVLWQPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine is a chemical compound known for its applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its pyrimidine ring structure substituted with multiple chlorine atoms, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 3,4,5-trichlorophenylamine with 4,6-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.

    Coupling Reactions: It can be used in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The chlorine atoms and the pyrimidine ring structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-propylthiopyrimidine-5-amine: Another pyrimidine derivative with similar substitution patterns.

    2-Amino-4,6-dichloropyrimidine: A simpler pyrimidine compound with fewer chlorine substitutions.

Uniqueness

4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and the presence of the trichlorophenyl group make it a versatile intermediate in various synthetic applications.

Properties

Molecular Formula

C10H4Cl5N3

Molecular Weight

343.4 g/mol

IUPAC Name

4,6-dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H4Cl5N3/c11-4-1-3(2-5(12)7(4)13)6-8(14)17-10(16)18-9(6)15/h1-2H,(H2,16,17,18)

InChI Key

YNSLEVKVLWQPOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(N=C(N=C2Cl)N)Cl

Origin of Product

United States

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